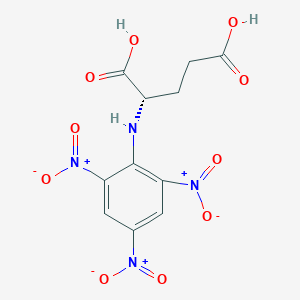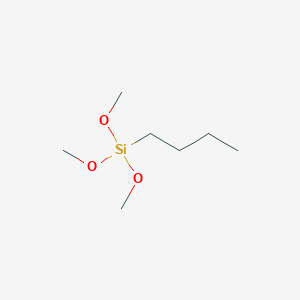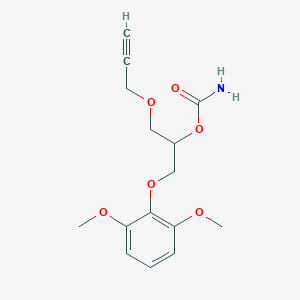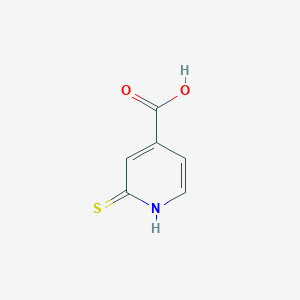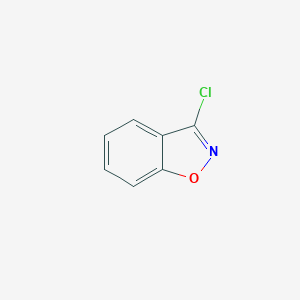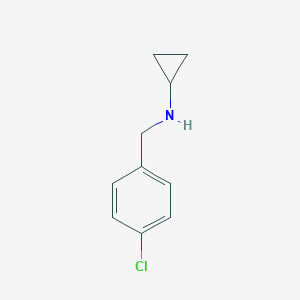
N-(4-chlorobenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chlorobenzyl)cyclopropanamine" is not directly mentioned in the provided papers, but it is related to the field of cyclopropylamines and benzylamines, which are of interest in the context of organic and medicinal chemistry. Cyclopropylamines, such as the ones discussed in the papers, are a class of amines characterized by the presence of a three-membered cyclopropane ring attached to an amine group. This structural feature imparts unique chemical and physical properties to the compounds, making them valuable in various chemical transformations and potential pharmacological applications .
Synthesis Analysis
The synthesis of cyclopropylamine derivatives can be complex due to the inherent ring strain of the cyclopropane moiety. However, the papers do not provide specific details on the synthesis of "N-(4-chlorobenzyl)cyclopropanamine." Nevertheless, the synthesis of related compounds involves the use of catalysts to facilitate reactions such as the Mannich reaction, which is a method for forming carbon-carbon bonds adjacent to nitrogen in an enantioselective manner . This suggests that similar catalytic strategies could potentially be applied to the synthesis of "N-(4-chlorobenzyl)cyclopropanamine."
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives is characterized by the presence of a cyclopropane ring, which can influence the overall geometry and reactivity of the molecule. For instance, the crystal and molecular structure analysis of a related compound, "7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] cyclohepten-11-one," reveals that the cyclopropane ring can be part of a larger heterocyclic system and can influence the crystalline properties of the compound . This information can be extrapolated to infer that "N-(4-chlorobenzyl)cyclopropanamine" may also exhibit unique structural features due to the presence of the cyclopropane ring.
Chemical Reactions Analysis
Cyclopropylamines participate in various chemical reactions, often leveraging the ring strain of the cyclopropane for reactivity. The comparison of cyclopropylamine with n-propylamine indicates that the ring strain can affect the strength of hydrogen bonding and the acidity of the amine, which in turn influences its reactivity in chemical associations . This suggests that "N-(4-chlorobenzyl)cyclopropanamine" may also exhibit distinct reactivity patterns compared to its non-cyclic analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives are influenced by their molecular structure. The ring strain in cyclopropylamines can lead to higher acidity and unique bonding interactions compared to their open-chain analogs . Additionally, the presence of substituents such as a chlorobenzyl group can further modify these properties, potentially affecting the compound's solubility, boiling point, and stability. The crystal structure of a related compound provides insights into the potential intermolecular interactions and solid-state properties that "N-(4-chlorobenzyl)cyclopropanamine" might exhibit .
Aplicaciones Científicas De Investigación
Understanding the Role of Similar Compounds in Scientific Research
Molecular Mechanism and Toxicity Studies : Research on compounds like cyclophosphamide provides insights into the molecular mechanisms of action and potential toxicity, which can be critical in understanding similar compounds' effects on biological systems. Cyclophosphamide studies focus on its mechanisms of action, selective immune effects, and implications for treating various diseases, which can inform research on related chemical entities (Iqubal et al., 2019).
Pharmacological Applications : Investigations into compounds like milnacipran, a cyclopropane derivative, highlight the diverse pharmacological applications of such chemicals, ranging from depression treatment to potential uses in other neurological disorders. This underscores the importance of exploring various scientific and therapeutic applications of cyclopropane derivatives, including "N-(4-chlorobenzyl)cyclopropanamine" (Spencer & Wilde, 1998).
Biochemical and Structural Studies : The structural analysis of lipid bilayers affected by compounds like cyclopropane reveals the subtle yet significant impacts such chemicals can have on biological membranes. These studies are crucial for understanding how similar compounds might interact with and alter cellular structures and functions (Franks & Lieb, 1979).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJABFVIDLTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405957 |
Source


|
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)cyclopropanamine | |
CAS RN |
19271-24-0 |
Source


|
| Record name | N-(4-chlorobenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

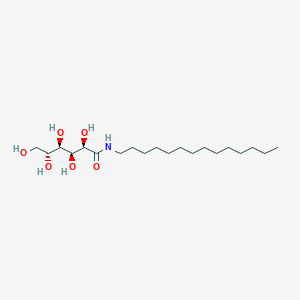


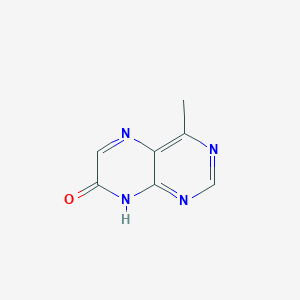
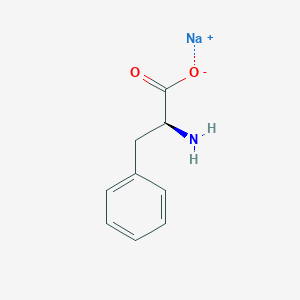
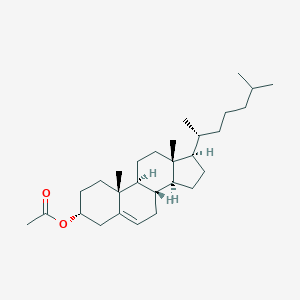
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)

